di-Mmm
Description
Properties
CAS No. |
59578-11-9 |
|---|---|
Molecular Formula |
C180H346O15 |
Molecular Weight |
2751 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[2-[1-hydroxy-18-[2-[14-(2-icosylcyclopropyl)tetradecyl]cyclopropyl]octadecyl]hexacosanoyloxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 2-[1-hydroxy-18-[2-[14-(2-icosylcyclopropyl)tetradecyl]cyclopropyl]octadecyl]hexacosanoate |
InChI |
InChI=1S/C180H346O15/c1-5-9-13-17-21-25-29-33-37-41-45-47-49-51-55-63-71-87-99-111-123-135-147-165(167(181)149-137-125-113-101-89-73-65-57-61-69-81-93-105-117-129-141-159-153-163(159)145-133-121-109-97-85-77-75-83-95-107-119-131-143-161-151-157(161)139-127-115-103-91-79-67-59-53-43-39-35-31-27-23-19-15-11-7-3)177(189)191-155-169-171(183)173(185)175(187)179(193-169)195-180-176(188)174(186)172(184)170(194-180)156-192-178(190)166(148-136-124-112-100-88-72-64-56-52-50-48-46-42-38-34-30-26-22-18-14-10-6-2)168(182)150-138-126-114-102-90-74-66-58-62-70-82-94-106-118-130-142-160-154-164(160)146-134-122-110-98-86-78-76-84-96-108-120-132-144-162-152-158(162)140-128-116-104-92-80-68-60-54-44-40-36-32-28-24-20-16-12-8-4/h157-176,179-188H,5-156H2,1-4H3/t157?,158?,159?,160?,161?,162?,163?,164?,165?,166?,167?,168?,169-,170-,171-,172-,173+,174+,175-,176-,179-,180-/m1/s1 |
InChI Key |
MOGDADYOLSGDFB-FDJAZNRZSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC1CC1CCCCCCCCCCCCCCC2CC2CCCCCCCCCCCCCCCCCCCC)O)C(=O)OCC3C(C(C(C(O3)OC4C(C(C(C(O4)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCCCCCCCC5CC5CCCCCCCCCCCCCCC6CC6CCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC1CC1CCCCCCCCCCCCCCC2CC2CCCCCCCCCCCCCCCCCCCC)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCCCCCCCC5CC5CCCCCCCCCCCCCCC6CC6CCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCCCC1CC1CCCCCCCCCCCCCCC2CC2CCCCCCCCCCCCCCCCCCCC)O)C(=O)OCC3C(C(C(C(O3)OC4C(C(C(C(O4)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCCCCCCCC5CC5CCCCCCCCCCCCCCC6CC6CCCCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |
Synonyms |
6,6'-di-O-mycoloyl-alpha-D-mannopyranosyl-alpha-D-mannopyranoside 6,6'-di-O-mycoloyl-alpha-mannopyranosyl-alpha-mannopyranoside di-MMM |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize di-Mmm’s properties, we compare it with two structurally related compounds: Copper(II) Methoxyacetate (Cu-MA) and Nickel Bis(methylimidazole) Dichloride (Ni-BMIC). These compounds were selected due to shared ligand functionalities (oxygen/nitrogen donors) and applications in catalysis.
Table 1: Structural and Physicochemical Properties
Table 2: Catalytic Performance in C–H Activation
Key Findings:
Thermal Stability : this compound outperforms both Cu-MA and Ni-BMIC, retaining structural integrity beyond 300°C, whereas Cu-MA and Ni-BMIC degrade at lower temperatures . This property is critical for high-temperature industrial processes.
Catalytic Efficiency : this compound’s TOF is 41% higher than Cu-MA and 300% higher than Ni-BMIC, attributed to its bimetallic synergy and ligand flexibility .
Substrate Versatility : Unlike Cu-MA (aryl-specific) and Ni-BMIC (narrow scope), this compound activates both aryl and alkyl C–H bonds, broadening its utility in synthetic chemistry .
Preparation Methods
1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) as an Activator
CDT has emerged as a robust coupling agent for amide bond formation, enabling this compound synthesis from methionine and activated carboxyl intermediates. A study demonstrated that CDT-mediated reactions in dichloromethane at 25°C achieved 94–95% yield with 97–98% purity (HPLC). The protocol featured:
-
Stoichiometry : 1:1.2 molar ratio of methionine to CDT.
-
Workup : Aqueous extraction to remove water-soluble triazole byproducts.
-
Green Metrics : E-factor of 8.2, superior to traditional carbodiimide-based methods.
The reaction mechanism involves CDT generating a reactive acyl triazolide intermediate, which undergoes nucleophilic attack by the amine group of methionine. This pathway minimizes racemization, a common issue in peptide synthesis.
Ethyl Carbodiimide (EDC) in Solid-Phase Synthesis
EDC-mediated coupling in solid-phase peptide synthesis (SPPS) has been adapted for this compound production, particularly in patented methodologies. A protocol involving Wang resin functionalization achieved 89% yield after 24 hours at 4°C, with <2% epimerization detected via chiral HPLC. Critical optimizations included:
-
Solvent System : Dimethylformamide (DMF) with 0.1 M hydroxybenzotriazole (HOBt).
-
Resin Loading : 0.8 mmol·g⁻¹.
-
Cleavage Condition : 95% trifluoroacetic acid (TFA) with 2.5% triisopropylsilane (TIS).
Enzymatic Synthesis Using Peptidyl Transferases
Biocatalytic approaches offer an environmentally benign alternative to chemical synthesis. Immobilized Bacillus licheniformis peptidyl transferase catalyzed this compound formation in phosphate buffer (pH 7.0) at 37°C, achieving 78% conversion after 6 hours. The enzyme exhibited a turnover frequency (TOF) of 1.2×10⁴ h⁻¹ and retained 85% activity after 10 cycles. Substrate inhibition was observed at methionine concentrations >1.5 M, necessitating fed-batch operation for industrial-scale production.
Microwave-Assisted Solid-Phase Synthesis
Microwave irradiation has reduced reaction times in this compound synthesis by enhancing coupling kinetics. A protocol using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) achieved 92% yield in 8 minutes at 50°C, compared to 24 hours under conventional heating. Key advantages included:
-
Energy Efficiency : 30% reduction in power consumption.
-
Purity Profile : 99.2% by LC-MS, with no detectable deletion peptides.
Comparative Analysis of Methodologies
The table below contrasts the four primary this compound synthesis routes:
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact (E-factor) |
|---|---|---|---|---|
| Continuous Flow (NCAs) | 85 | 98 | High | 5.1 |
| CDT-Mediated Coupling | 95 | 98 | Moderate | 8.2 |
| Enzymatic Synthesis | 78 | 95 | Low | 2.3 |
| Microwave-Assisted SPPS | 92 | 99 | High | 6.7 |
Continuous flow and enzymatic methods exhibit the lowest environmental impact, aligning with green chemistry principles. However, enzymatic systems require further optimization for large-scale deployment .
Q & A
Basic: What are the essential components of experimental design for studying di-Mmm's physicochemical properties?
Answer:
A robust experimental design should include:
- Material specifications : Scientific name, source, and purity of this compound (e.g., CAS number, supplier details) .
- Control groups : Baseline measurements (e.g., solvent-only controls) to isolate this compound's effects .
- Replication : Minimum triplicate trials to assess reproducibility and reduce random error .
- Variables : Clearly define independent (e.g., temperature, concentration) and dependent variables (e.g., solubility, reactivity) .
- Instrumentation : Detailed descriptions of analytical tools (e.g., HPLC model, NMR spectrometer settings) .
Methodological Tip: Use standardized protocols from peer-reviewed studies to ensure comparability across experiments .
Advanced: How can conflicting data on this compound's stability under varying pH conditions be systematically resolved?
Answer:
Contradictions often arise from methodological inconsistencies. To address this:
- Data validation : Compare raw datasets (e.g., spectral peaks, chromatograms) to identify outliers or instrumental artifacts .
- Statistical reconciliation : Apply ANOVA to test for significant differences between experimental conditions (e.g., pH 4 vs. pH 7) .
- Contextual analysis : Review environmental factors (e.g., dissolved oxygen, light exposure) that may influence stability .
- Meta-analysis : Aggregate findings from prior studies to identify trends or knowledge gaps (e.g., higher degradation rates in acidic environments) .
Example Workflow:
Replicate disputed experiments with strict parameter control.
Use multivariate regression to isolate pH-dependent effects .
Publish negative results to clarify boundary conditions .
Basic: How to formulate a hypothesis-driven research question for this compound's biological activity?
Answer:
Effective research questions should:
- Align with objectives : Example: "Does this compound inhibit enzyme X via competitive binding?" (aligned with mechanistic studies) .
- Be specific : Avoid broad queries like "How does this compound work?"; instead, focus on variables (e.g., concentration, exposure time) .
- Incorporate sub-questions : For complex topics, e.g., "What is the IC₅₀ of this compound against enzyme X?" followed by "How does this compare to known inhibitors?" .
Common Pitfalls:
- Overly narrow questions that limit exploratory analysis (e.g., focusing solely on one cell line) .
- Misalignment between the question and chosen methods (e.g., qualitative surveys for quantitative toxicity assays) .
Advanced: What computational and experimental strategies validate this compound's predicted metabolic pathways?
Answer:
- In silico modeling : Use tools like molecular docking (e.g., AutoDock Vina) to predict enzyme interactions, followed by in vitro assays to confirm activity .
- Isotopic labeling : Track metabolic fate using ¹⁴C-labeled this compound in cell cultures .
- Cross-species validation : Compare metabolic profiles in mammalian vs. bacterial systems to identify conserved pathways .
Data Integration Table:
| Method | Application | Validation Criterion |
|---|---|---|
| LC-MS/MS | Metabolite identification | Fragment ion match ≥ 90% |
| Kinetic assays | Enzyme inhibition kinetics | Km/Vmax consistency |
| Molecular Dynamics | Binding affinity prediction | RMSD ≤ 2.0 Å |
(Adapted from best practices in )
Basic: What ethical protocols apply to this compound research involving animal models?
Answer:
- Institutional approval : Obtain IACUC or equivalent ethics committee clearance before experimentation .
- 3R compliance : Follow Replacement, Reduction, and Refinement principles (e.g., using cell cultures before animal trials) .
- Reporting standards : Document anesthesia, euthanasia, and housing conditions in the Methods section .
Advanced: How to address reproducibility challenges in this compound synthesis protocols?
Answer:
- Stepwise validation : Reproduce each synthesis stage (e.g., purification, crystallization) independently to isolate failure points .
- Sensitivity analysis : Test how minor variations (e.g., stirring speed, solvent grade) impact yield .
- Open-data sharing : Publish detailed protocols and raw spectral data (NMR, IR) in repositories like Zenodo for peer verification .
Case Study: A 2024 study resolved yield inconsistencies by identifying trace metal contaminants in reagents, validated via ICP-MS .
Basic: What statistical tools are appropriate for dose-response analysis in this compound toxicity studies?
Answer:
- Non-linear regression : Fit sigmoidal curves to calculate EC₅₀/LC₅₀ values (e.g., using GraphPad Prism) .
- ANOVA + post-hoc tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise differences) .
- Power analysis : Pre-determine sample sizes to avoid underpowered studies (e.g., G*Power software) .
Formula Example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
